



# Application Notes and Protocols: SRT1720 Dihydrochloride in In Vitro Assays

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Compound of Interest		
Compound Name:	SRT 1720 dihydrochloride	
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### Introduction

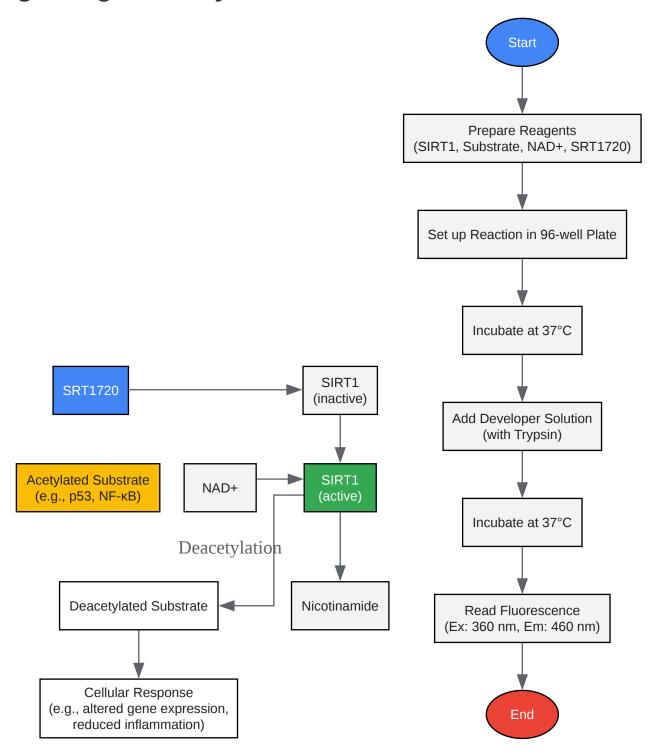
SRT1720 is a synthetic small molecule that has been widely studied as a potent and selective activator of Sirtuin 1 (SIRT1).[1][2][3] SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, inflammation, and aging.[4][5] As a SIRT1 activator, SRT1720 has been investigated for its therapeutic potential in age-related diseases such as type 2 diabetes and inflammatory conditions.[6][7] These application notes provide a comprehensive overview of the in vitro use of SRT1720 dihydrochloride, including its mechanism of action, key quantitative data, and detailed protocols for common assays.

## **Mechanism of Action**

SRT1720 is described as an allosteric activator of SIRT1.[5][8] It is thought to bind to an N-terminal domain of the SIRT1 protein, leading to a conformational change that enhances the enzyme's affinity for its acetylated substrates.[9] This results in a lower Michaelis constant (Km) for the acetylated peptide substrate, leading to increased deacetylase activity.[10] The activation of SIRT1 by SRT1720 leads to the deacetylation of various downstream targets, including transcription factors such as p53 and NF-kB, thereby modulating their activity.[11][12] It is important to note that some studies have raised questions about the direct activation of SIRT1 by SRT1720, suggesting that the presence of a fluorophore on the substrate may be necessary for activation in some in vitro assays.[6][7]



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